molecular formula C21H19N3O2 B6126376 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No. B6126376
M. Wt: 345.4 g/mol
InChI Key: XRSCNVSWJDQTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is a synthetic organic compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and cancer cells. It has also been shown to reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline in lab experiments is its versatility. It has been shown to have a variety of biological activities, making it useful for studying a range of different biological processes. However, one limitation is that it can be difficult and time-consuming to synthesize, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline. One direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in the treatment of cancer, inflammation, and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in lab experiments.

Synthesis Methods

The synthesis of 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline involves several steps. The starting material is 4-ethylphenol, which is reacted with glyoxylic acid to form the corresponding glyoxylate ester. This ester is then reacted with hydrazine hydrate to form the hydrazide. In the next step, the hydrazide is reacted with 2-methylquinoline-4-carboxylic acid to form the final compound.

Scientific Research Applications

The compound 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline has been studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-[(4-ethylphenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-3-15-8-10-16(11-9-15)25-13-20-23-21(24-26-20)18-12-14(2)22-19-7-5-4-6-17(18)19/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSCNVSWJDQTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(4-Ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

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